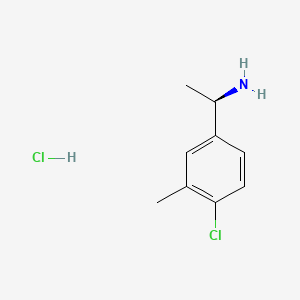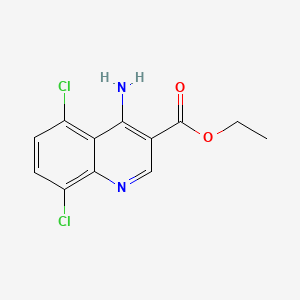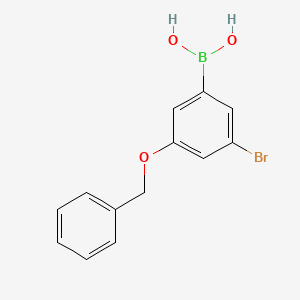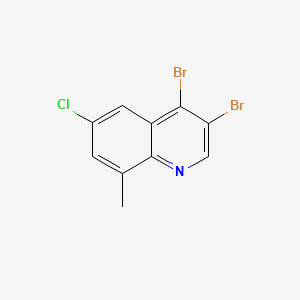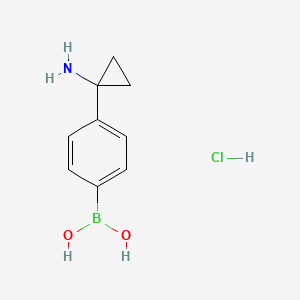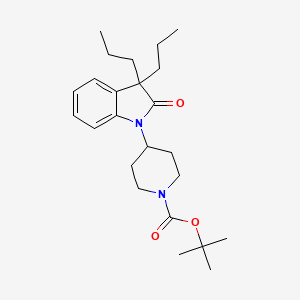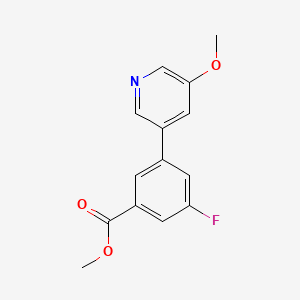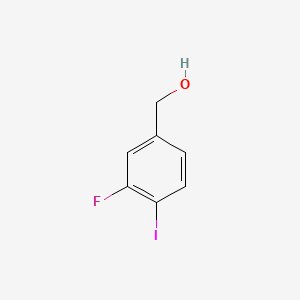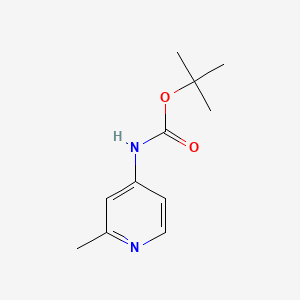
(R)-N-Boc-3-(2-hydroxyethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxyethyl)morpholine is used as an organic chemical synthesis intermediate . It’s also known by other names such as β-Morpholinoethanol; N-β-Hydroxyethylmorpholine; N-(2-Hydroxyethyl)morpholine; 2-(4-Morpholinyl)ethanol; 2-Morpholinoethanol; 4-(2-Hydroxyethyl)morpholine; 2-(4-Morpholinyl)-1-ethanol; β-Oxyaethyl-morpholin; Ethanol, 2- .
Synthesis Analysis
Generally, 1,2-amino alcohols and their derivatives are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The empirical formula of 4-(2-Hydroxyethyl)morpholine is C6H13NO2 . Its molecular weight is 131.17 .Chemical Reactions Analysis
Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been reported . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .Physical And Chemical Properties Analysis
4-(2-Hydroxyethyl)morpholine is a liquid at 20°C . It has a refractive index of 1.476 , a boiling point of 227°C , and a density of 1.083 g/mL at 25°C .Scientific Research Applications
Organic Synthesis Intermediate
®-N-Boc-3-(2-hydroxyethyl)morpholine: is a valuable intermediate in organic synthesis. It is used to introduce morpholine functionality into larger molecules, which is particularly useful in the synthesis of complex pharmaceuticals . The morpholine ring is a common motif in drug molecules due to its versatility and favorable interaction with biological targets.
Chiral Building Block
The compound serves as a chiral building block for the synthesis of optically active molecules. Its ®-configuration is essential for creating enantiomerically pure substances, which are crucial in the development of drugs with specific biological activities .
Protective Group in Peptide Synthesis
In peptide synthesis, tert-butyl (3R)-3-(2-hydroxyethyl)morpholine-4-carboxylate can be used as a protective group for amino acids. The tert-butyl moiety is known for its stability and ease of removal under acidic conditions, making it a popular choice for protecting the carboxyl group of amino acids .
Solubility Enhancement
The hydroxyethyl group in the structure of ®-N-Boc-3-(2-hydroxyethyl)morpholine contributes to the solubility of the compound in polar solvents. This property is beneficial when the compound is used as a reagent or catalyst in reactions that require a homogeneous solution .
Catalyst or Ligand in Asymmetric Synthesis
Due to its chiral nature and the presence of multiple functional groups, ®-N-Boc-3-(2-hydroxyethyl)morpholine can act as a catalyst or ligand in asymmetric synthesis. It can induce chirality in substrates, leading to the formation of enantioselective products .
Research Tool in Chemical Biology
The morpholine ring is often found in molecules that interact with biological systems. As such, ®-N-Boc-3-(2-hydroxyethyl)morpholine can be used as a research tool in chemical biology to study the interaction of morpholine derivatives with enzymes, receptors, and other biological molecules .
Safety and Hazards
properties
IUPAC Name |
tert-butyl (3R)-3-(2-hydroxyethyl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-7-15-8-9(12)4-6-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQYKHGGGYDEKA-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@H]1CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-Boc-3-(2-hydroxyethyl)morpholine | |
CAS RN |
1257855-07-4 |
Source


|
| Record name | 4-Morpholinecarboxylic acid, 3-(2-hydroxyethyl)-, 1,1-dimethylethyl ester, (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257855-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B578016.png)
